4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C6H6BrF3N2 |
|---|---|
Molecular Weight |
243.02 g/mol |
IUPAC Name |
4-bromo-3,5-dimethyl-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H6BrF3N2/c1-3-5(7)4(2)12(11-3)6(8,9)10/h1-2H3 |
InChI Key |
NCBXMAUVTQMRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)(F)F)C)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Precursors
The most common route involves the cyclization of suitable hydrazine derivatives with β-dicarbonyl compounds or their analogs. Specifically:
- Starting materials: 3,5-dimethyl-1H-pyrazole derivatives, which can be brominated at the 4-position.
- Reaction conditions: Reflux in ethanol or acetic acid, with controlled addition of brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂).
Example:
Refluxing 3,5-dimethyl-1H-pyrazole with NBS in acetic acid yields the brominated pyrazole at the 4-position with high regioselectivity. The trifluoromethyl group at the 1-position can be introduced earlier via nucleophilic substitution or electrophilic trifluoromethylation, depending on the precursor.
Bromination of Trifluoromethyl-Substituted Pyrazoles
- Method: Direct bromination of 1-(trifluoromethyl)-substituted pyrazoles using NBS in the presence of radical initiators like AIBN or under light irradiation.
- Reaction conditions: Mild temperatures (around 0–25°C) to prevent over-bromination or degradation.
Reference:
A practical synthetic method described involves bromination of 1-(trifluoromethyl)-pyrazoles with NBS under mild conditions, optimizing for selective substitution at the 4-position.
Multi-Step Synthesis via Functional Group Interconversions
- Step 1: Synthesis of the trifluoromethylated pyrazole core via nucleophilic trifluoromethylation of precursor heterocycles.
- Step 2: Bromination at the 4-position using NBS or Br₂, with reaction parameters tuned to favor mono-bromination.
- Step 3: Purification and characterization through NMR, HRMS, and crystallography.
Optimization of Reaction Conditions
Bromination Parameters
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Brominating agent | NBS | Preferred for selectivity |
| Solvent | Acetic acid, DMF, or ethanol | Solvent choice affects regioselectivity and yield |
| Temperature | 0–25°C | Mild temperatures prevent over-bromination |
| Reaction time | 2–6 hours | Monitored via TLC or HPLC |
Data:
Research indicates that increasing temperature beyond 25°C can lead to decomposition or multiple substitutions, while lower temperatures favor mono-bromination with higher purity.
Nucleophilic Trifluoromethylation
- Reagents: Use of reagents like Togni’s reagent or Ruppert-Prakash reagent for electrophilic trifluoromethylation.
- Conditions: Reactions typically occur at room temperature or slightly elevated temperatures (25–50°C) in polar solvents such as DMSO or acetonitrile.
Cross-Coupling for Functionalization
- Method: Suzuki-Miyaura coupling of the brominated intermediate with arylboronic acids.
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Conditions: Toluene or DMF at 80°C, with base such as K₂CO₃ or Cs₂CO₃.
Industrial Production Considerations
In large-scale synthesis, continuous flow reactors are employed to improve safety, yield, and purity. Reaction parameters are optimized for scale-up, including:
- Precise control of temperature and reagent addition.
- Use of automated monitoring (TLC, in-line NMR).
- Advanced purification techniques like chromatography or recrystallization.
Note: Industrial methods emphasize cost-effectiveness and environmental safety, often replacing hazardous reagents with greener alternatives where possible.
Data Tables Summarizing Key Parameters
| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation + Bromination | Hydrazine derivatives + NBS | Ethanol / Acetic acid | Reflux (~78°C) | 70–85 | High regioselectivity |
| Direct Bromination | Pyrazole derivative + NBS | Acetic acid | 0–25°C | 65–75 | Mild conditions, high selectivity |
| Electrophilic trifluoromethylation | Ruppert-Prakash reagent | DMSO | 25–50°C | 60–80 | Efficient for trifluoromethyl group introduction |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Coupling Reactions: Often use palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products Formed
Substitution Reactions: Yield substituted pyrazoles with various functional groups.
Coupling Reactions: Produce biaryl or heteroaryl compounds with extended conjugation.
Scientific Research Applications
4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: Serves as a precursor for the synthesis of insecticides, fungicides, and herbicides.
Material Science: Utilized in the development of advanced materials such as dyes and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The trifluoromethyl group at the 1-position increases molecular weight and polarity compared to methyl or alkyl substituents (e.g., 1-Me in 4-bromo-1,3,5-trimethyl-1H-pyrazole) .
- Melting Points : Sulfonyl-protected derivatives (e.g., 1-(2,4,6-triisopropylphenyl-1-sulfonyl)) exhibit higher melting points (68–70°C) due to enhanced intermolecular interactions .
- Spectral Data : The IR spectrum of sulfonyl derivatives shows characteristic S=O stretches (~1176 cm⁻¹), while trifluoromethyl groups exhibit strong C-F vibrations (~1115–1062 cm⁻¹) .
Biological Activity
4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole (CAS Number: 2648961-09-3) is a heterocyclic compound belonging to the pyrazole family. Its unique structure, characterized by a bromine atom and trifluoromethyl group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is , with a molecular weight of approximately 227.02 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity compared to other pyrazoles.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆BrF₃N |
| Molecular Weight | 227.02 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
Research indicates that 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole exhibits significant biological activities due to its ability to interact with various molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer activities.
- Oxidative Phosphorylation Disruption : It may disrupt ATP production in cells, affecting energy metabolism and leading to cell death in certain cancer types .
Biological Activities
The biological activities associated with 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole include:
- Antimicrobial Activity : Exhibits activity against various bacterial strains and fungi.
- Anticancer Properties : Demonstrated effectiveness in inhibiting the growth of several cancer cell lines, including lung and breast cancer cells .
- Anti-inflammatory Effects : Potential for reducing inflammation through inhibition of pro-inflammatory cytokines .
Anticancer Activity
A study evaluating the anticancer potential of pyrazole derivatives found that compounds similar to 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole effectively inhibited the proliferation of various cancer cell lines. Specifically, it was noted that these compounds could significantly reduce cell viability in breast cancer (MDA-MB-231) and liver cancer (HepG2) models .
Antimicrobial Efficacy
In vitro studies have demonstrated that 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it showed promising results against E. coli and Staphylococcus aureus, suggesting its potential use as an antibacterial agent .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 4-Bromo-3-nitro-1H-pyrazole | Nitro group instead of trifluoromethyl | Different anticancer profile |
| 4-Bromo-3-methyl-1H-pyrazole | Lacks trifluoromethyl group | Lower lipophilicity and activity |
| 4-Bromo-3,5-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole | Contains additional benzyl group | Enhanced binding affinity |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole with high yield and purity?
- Methodology : Use a two-step synthesis approach:
Initial cyclization : React 3,5-dimethyl-1H-pyrazole with trifluoromethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–18 hours .
Bromination : Introduce bromine using N-bromosuccinimide (NBS) in acetonitrile under reflux (60–80°C) for 6–8 hours. Monitor reaction progress via TLC.
- Critical parameters : Solvent polarity (DMF or acetonitrile), temperature control (±2°C), and stoichiometric excess of trifluoromethyl iodide (1.2–1.5 eq.) to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Recommended techniques :
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular geometry of this compound?
- Procedure :
Grow single crystals via slow evaporation in a hexane/ethyl acetate mixture.
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL for small-molecule structures.
Analyze bond angles (e.g., N-N-C bond ~108°) and torsional strains caused by trifluoromethyl steric effects .
- Key outputs : Electron density maps to confirm bromine and methyl group positions, with R-factors < 5% .
Q. What strategies resolve contradictory bioactivity data between enzyme inhibition assays and cell-based studies?
- Approach :
- Assay design :
Use isoform-specific enzymes (e.g., COX-2 vs. COX-1) to isolate target interactions.
Include positive controls (e.g., indomethacin) to validate assay conditions .
- Data normalization : Adjust for cellular uptake efficiency (e.g., via LC-MS quantification of intracellular compound levels) .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers caused by solvent artifacts (e.g., DMSO interference) .
Q. How can regioselective bromination challenges be addressed during derivative synthesis?
- Solutions :
- Directing groups : Introduce a temporary protecting group (e.g., acetyl) at the 1-position to steer bromination to the 4-position .
- Metal catalysis : Use CuBr₂ in DCE at 50°C to enhance selectivity for the less-hindered position .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?
- Methodology :
Solubility testing : Perform phase diagrams in DMSO, ethanol, and chloroform at 25°C and 40°C.
Computational modeling : Use COSMO-RS to predict solubility based on electrostatic surface areas of the trifluoromethyl group .
- Outcome : Discrepancies often arise from solvent polarity effects on the compound’s dipole moment (~3.2 D) .
Experimental Design for Biological Studies
Q. How to design a structure-activity relationship (SAR) study for trifluoromethyl-modified analogs?
- Steps :
Syntize analogs with varying substituents (e.g., -CF₃ vs. -CH₂CF₃).
Test against a panel of kinases (e.g., JAK2, EGFR) using fluorescence polarization assays.
Correlate IC₅₀ values with steric/electronic parameters (Hammett σ constants) .
- Data visualization : Use heatmaps to highlight substituent effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
